molecular formula C9H7BrS2 B8343247 5-Bromo-3-methylthiobenzo[b]thiophene

5-Bromo-3-methylthiobenzo[b]thiophene

Cat. No.: B8343247
M. Wt: 259.2 g/mol
InChI Key: MZSPQKJJAOPCOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-methylthiobenzo[b]thiophene is a useful research compound. Its molecular formula is C9H7BrS2 and its molecular weight is 259.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H7BrS2

Molecular Weight

259.2 g/mol

IUPAC Name

5-bromo-3-methylsulfanyl-1-benzothiophene

InChI

InChI=1S/C9H7BrS2/c1-11-9-5-12-8-3-2-6(10)4-7(8)9/h2-5H,1H3

InChI Key

MZSPQKJJAOPCOY-UHFFFAOYSA-N

Canonical SMILES

CSC1=CSC2=C1C=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of n-butyl-lithium in hexane (35 ml of 1.55M solution) was added dropwise to a stirred solution of 3,5-dibromobenzo[b]thiophene (14.6 g) in dry ether (600 ml) at -70° C. under dry nitrogen. The mixture was stirred at -70° C. for 30 minutes and then a solution of dimethyl disulphide (4.90 g) in 10 ml of dry ether was added with stirring over 5 minutes. The resulting mixture was stirred at -70° C. for 4 hours and then allowed to warm up to room temperature. Water (50 ml) was added and the organic layer was separated, washed with water and dried (Na2SO4). Evaporation of the ether gave an oil which was chromatographed on silica gel. Elution with petrol (b.p. 40°-60°) gave a small amount of impurity followed by pure product. The product-containing fractions were evaporated and the residue was distilled to give 5-bromo-3-methylthiobenzo[b]thiophene (10.36 g), b.p. 140°-144° @ 0.6 mm, m.p. 56°-57°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

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